N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine
Description
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-11-8-14(20)4-5-15(11)23-18-16-17(22-7-6-21-16)24-19(25-18)26-9-12(2)27-13(3)10-26/h4-8,12-13H,9-10H2,1-3H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNOWUFXWWCCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-substituted benzene derivative reacts with the pteridine core.
Attachment of the Dimethylmorpholine Moiety: The dimethylmorpholine group is typically introduced through a nucleophilic substitution reaction, where a dimethylmorpholine derivative reacts with an appropriate leaving group on the pteridine core.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the chloro-substituted phenyl group, potentially leading to the formation of dechlorinated derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the chloro-substituted phenyl group or the pteridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine serves as a valuable precursor for the development of more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and the synthesis of novel compounds that may possess interesting properties or activities.
Biology
The compound is being investigated as a probe for studying enzyme interactions, particularly those involving pteridine-dependent enzymes. Its design allows researchers to explore enzyme mechanisms and develop inhibitors that could potentially modulate these biological processes.
Case Study : A study focusing on pteridine derivatives indicated that compounds similar to this compound exhibit significant binding affinity to target enzymes involved in metabolic pathways, suggesting potential roles in drug design and development .
Medicinal Chemistry
This compound shows promise in medicinal chemistry due to its structural similarity to known bioactive compounds. Research indicates its potential therapeutic applications against various diseases, including cancer and infectious diseases.
Anticancer Activity
Preliminary studies have demonstrated that compounds within this structural class can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For example, research has shown that pteridine derivatives can act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(4-methylphenyl)quinolin-2-amine | Quinoline core with similar substitutions | Anticancer activity |
| 3-Aminoquinazoline derivatives | Contains an amino group on a quinazoline scaffold | Antiviral properties |
| This compound | Pteridine core with morpholine substituent | Potential anticancer activity |
Industrial Applications
In the industrial sector, this compound can be utilized for the synthesis of specialized materials or chemicals that require specific biological or chemical properties. Its unique functional groups enable its use in the development of agrochemicals or other industrial products where enhanced performance is desired.
Biological Activity
N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine is a synthetic organic compound belonging to the class of pteridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H21ClN6O. Its structure features a pteridine core that is substituted with a chloro group and a morpholine moiety, which enhances its chemical reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pteridine Core : Synthesized through the condensation of pyrimidine and pyrazine derivatives.
- Introduction of the Chloro-Substituted Phenyl Group : Achieved via nucleophilic aromatic substitution.
- Attachment of the Dimethylmorpholine Moiety : Introduced through a nucleophilic substitution reaction.
- Final Amination Step : Completing the formation of the pteridinamine structure.
Biological Activity
This compound exhibits significant biological activity as an enzyme inhibitor. Its specific interactions with various biological targets are summarized below.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor in several enzymatic pathways. It is particularly noted for its potential role in inhibiting pteridine-dependent enzymes, which are crucial in various metabolic processes.
| Enzyme Target | Inhibition Activity | IC50 Value (nM) | Reference |
|---|---|---|---|
| CRF1 receptor | Binding inhibition | 9.5 | |
| HDAC3 | Antiproliferative | 95.48 |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that compounds with structural similarities exhibited significant anticancer properties, indicating that this compound may also possess similar therapeutic potential against solid tumors.
- Antiviral Properties : Research on related compounds suggests that modifications in the pteridine structure can lead to enhanced antiviral activity against various viruses, including Dengue virus .
- Pharmacokinetic Profiles : The unique substitutions in this compound may contribute to distinct pharmacokinetic properties compared to other pteridine derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories based on evidence: pyrimidine derivatives, quinazolinones, and pteridine-based metabolites. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Pyrimidine Derivatives
The pyrimidine-based analog N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine shares functional similarities with the target compound, such as halogenated aryl groups (fluorophenyl vs. chloromethylphenyl) and methyl substituents. Crystallographic studies reveal that intramolecular hydrogen bonding (N–H⋯N) and dihedral angles between substituents (e.g., 12.8° for pyrimidine-phenyl twist) influence its conformational stability . The reported antibacterial and antifungal activities of this class suggest that the target compound’s morpholine substituent could enhance solubility or modulate target affinity compared to pyrimidine derivatives.
Quinazolinones
SL-164 (a quinazolinone) shares the 4-chloro-2-methylphenyl group with the target compound but features a quinazolinone core instead of pteridine. Quinazolinones are associated with central nervous system activity, as seen in its classification as a psychoactive substance . The absence of a morpholine ring in SL-164 may limit its interaction with hydrophilic targets, whereas the target compound’s morpholine group could facilitate membrane penetration or enzymatic interactions.
Pteridine Metabolites
The metabolite 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine shares the pteridin-4-amine scaffold with the target compound but substitutes the morpholine group with a pyridinyl moiety. The fluorophenyl vs. chloromethylphenyl groups may alter electronic properties (e.g., dipole moments) and binding kinetics. This metabolite’s identification highlights the metabolic stability of pteridine derivatives, suggesting that the target compound’s morpholine group could enhance metabolic resistance compared to pyridine-based analogs .
Research Implications and Gaps
- Structural Advantages : The target compound’s 2,6-dimethylmorpholine group may improve pharmacokinetic profiles (e.g., half-life) compared to simpler amines in analogs.
- Bioactivity Data: While pyrimidine derivatives exhibit antimicrobial activity and quinazolinones show psychoactive effects , the target compound’s biological profile remains unexplored.
- Synthetic Feasibility : The morpholine ring’s steric effects may complicate synthesis compared to smaller substituents in analogs like SL-164.
Q & A
Q. What are the established synthetic routes for N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Step 1: Preparation of the pteridine core via condensation reactions, often using substituted pyrimidines or pyridines as precursors.
- Step 2: Introduction of the 2,6-dimethylmorpholine moiety through nucleophilic substitution or coupling reactions. For example, morpholine derivatives can be synthesized via alkylation of amines with halogenated intermediates under basic conditions (e.g., using NaH or K₂CO₃) .
- Step 3: Functionalization of the aromatic amine group (4-chloro-2-methylphenyl) via Buchwald-Hartwig amination or Ullmann coupling to attach it to the pteridine scaffold .
Critical Considerations: - Purification methods such as column chromatography, recrystallization, or HPLC are essential to achieve high purity (>95%) .
- Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical to minimize side products, particularly when handling morpholine derivatives prone to oxidation .
Q. How is the structural integrity of this compound verified?
Methodological Answer: Structural characterization involves:
- Spectroscopic Analysis:
- NMR (¹H, ¹³C, DEPT): Confirms the presence of the 2,6-dimethylmorpholine ring (e.g., methyl groups at δ ~1.2–1.4 ppm) and the pteridin-4-amine backbone (aromatic protons at δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., exact mass 352.0668534 g/mol for related pteridine derivatives ).
- X-ray Crystallography: Resolves stereochemistry and confirms intramolecular interactions, such as hydrogen bonding between the morpholine oxygen and adjacent amine groups .
Validation Tips: - Compare spectral data with structurally analogous compounds (e.g., KU0063794, a morpholine-containing mTOR inhibitor ).
- Use computational tools (e.g., DFT calculations) to predict NMR shifts and validate experimental data .
Advanced Research Questions
Q. What biological targets and mechanisms are associated with this compound?
Methodological Answer: The compound’s biological activity is hypothesized to involve:
- Kinase Inhibition: The morpholine ring and pteridine core are structural motifs seen in kinase inhibitors (e.g., mTOR inhibitors like KU0063794), suggesting potential ATP-competitive binding .
- Hedgehog Pathway Modulation: Analogous compounds (e.g., Sonidegib phosphate) with 2,6-dimethylmorpholine groups inhibit Smoothened (SMO), a key protein in hedgehog signaling .
Experimental Approaches: - In Vitro Kinase Assays: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets.
- Cellular Pathway Analysis: Use luciferase reporters (e.g., Gli-luc for hedgehog pathway activity) to assess modulation .
Data Interpretation: - Cross-validate results with molecular docking studies (e.g., AutoDock Vina) to predict binding modes to SMO or mTOR .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from variations in:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment).
- Compound Stability: Assess degradation under experimental conditions via LC-MS. For example, morpholine derivatives may hydrolyze in acidic media .
- Off-Target Effects: Perform selectivity profiling (e.g., CEREP BioPrint® panel) to identify confounding interactions .
Case Study: - Inconsistent IC₅₀ values for mTOR inhibition could stem from variations in ATP concentrations during assays. Repeat experiments with fixed ATP levels (e.g., 1 mM) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer: Improving bioavailability involves:
- Solubility Enhancement: Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .
- Metabolic Stability: Introduce deuterium at vulnerable sites (e.g., methyl groups on morpholine) to slow hepatic metabolism .
- Pro-Drug Design: Modify the amine group to a carbamate or phosphate ester for improved membrane permeability .
Validation Steps: - Conduct pharmacokinetic studies in rodent models, monitoring plasma half-life (t₁/₂) and AUC (Area Under the Curve) .
Q. How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?
Methodological Answer: Key analogs and their effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
